molecular formula C11H12N2O3 B11886845 N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide

Cat. No.: B11886845
M. Wt: 220.22 g/mol
InChI Key: SYJORZQDPOSSSP-UHFFFAOYSA-N
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Description

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22458 g/mol. This compound is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .

Preparation Methods

The synthesis of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves several steps. One common method includes the reduction and dehydration of tetrahydroxynaphthalene derivatives . Industrial production methods often involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene, which is then chemically modified to produce the desired compound .

Chemical Reactions Analysis

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include different hydroxylated and aminated derivatives of naphthalene .

Scientific Research Applications

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other biologically active compounds . In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and cytotoxic agent . Its anti-inflammatory and anti-protozoal properties make it a valuable compound for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects . The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide can be compared with other naphthalene derivatives such as 1,3,6,8-tetrahydroxynaphthalene and 1,8-dihydroxynaphthalene . These compounds share similar structural features but differ in their biological activities and applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N',6,7-trihydroxy-3,4-dihydronaphthalene-2-carboximidamide

InChI

InChI=1S/C11H12N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h3-5,14-16H,1-2H2,(H2,12,13)

InChI Key

SYJORZQDPOSSSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N

Origin of Product

United States

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